![molecular formula C21H26N2O4S B3986842 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3986842.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide
Overview
Description
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, also known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme glucokinase (GK), which plays a crucial role in glucose metabolism and regulation of insulin secretion.
Mechanism of Action
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 inhibits GK by binding to a specific allosteric site on the enzyme, which leads to a conformational change and a decrease in its catalytic activity. This results in a decrease in glucose uptake and metabolism in the liver, which in turn leads to a decrease in insulin secretion and an improvement in insulin sensitivity.
Biochemical and physiological effects:
This compound 837 has been shown to lower blood glucose levels and improve insulin sensitivity in preclinical studies. It has also been found to reduce hepatic glucose production and increase glucose disposal in peripheral tissues. In addition, this compound 837 has been shown to have a favorable safety profile and low potential for drug-drug interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 in lab experiments is its potency and selectivity as a GK inhibitor. This makes it a useful tool for studying the role of GK in glucose metabolism and insulin secretion. However, one limitation of using this compound 837 is its relatively short half-life, which may require frequent dosing in in vivo studies.
Future Directions
There are several potential future directions for research on N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837. One area of interest is the development of novel antidiabetic drugs based on this compound 837 or other GK inhibitors. Another area of research is the identification of biomarkers that can predict response to GK inhibitors, which could help to personalize treatment for patients with type 2 diabetes. Additionally, further studies are needed to investigate the long-term safety and efficacy of GK inhibitors in humans.
Scientific Research Applications
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GK is a key enzyme in the regulation of glucose metabolism and insulin secretion, and inhibition of this enzyme has been shown to lower blood glucose levels and improve insulin sensitivity. This compound 837 has been found to be a potent and selective inhibitor of GK, making it a promising candidate for the development of novel antidiabetic drugs.
properties
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23(18-6-4-3-5-7-18)28(25,26)20-14-10-17(11-15-20)22-21(24)16-8-12-19(27-2)13-9-16/h8-15,18H,3-7H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEMJZBHRNXNJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.